3-Methyl-1-penten-4-yn-3-ol

Description

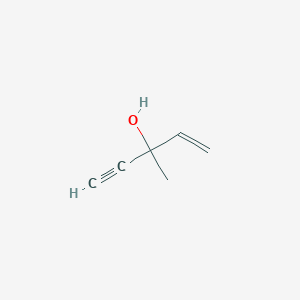

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUBQIYXCZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309857 | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-69-1 | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-4-yn-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3230-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-penten-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-en-4-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-penten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-methyl-1-penten-4-yn-3-ol, a valuable acetylenic alcohol intermediate. The document details two key synthetic routes: the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst and the ethynylation of methyl vinyl ketone using a lithium acetylide complex. This guide is intended to provide researchers and professionals in drug development and organic synthesis with the necessary details to reproduce these methods and understand the underlying chemical principles.

Synthesis via Calcium-Catalyzed Ethynylation in Liquid Ammonia

This method involves the in-situ generation of calcium acetylide in liquid ammonia, which then acts as a nucleophile, attacking the carbonyl carbon of methyl vinyl ketone. This approach is a well-documented and effective route for the production of 3-methyl-1-penten-4-yn-3-ol.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of 3-methyl-1-penten-4-yn-3-ol via the calcium-catalyzed reaction of methyl vinyl ketone and acetylene in liquid ammonia.[1]

Materials:

-

Liquid ammonia (NH₃)

-

Metallic calcium (Ca)

-

Acetylene gas (C₂H₂)

-

Methyl vinyl ketone (MVK)

-

Diethyl ether ((C₂H₅)₂O)

-

Water (H₂O)

-

50% aqueous solution of acetic acid (CH₃COOH)

-

Aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Calcium Acetylide:

-

Add liquid ammonia to a reaction vessel and cool to below -40°C.

-

While stirring, add metallic calcium to the liquid ammonia.

-

Simultaneously, bubble acetylene gas through the stirred solution to form calcium acetylide, which will be dispersed in the liquid ammonia.

-

-

Reaction with Methyl Vinyl Ketone:

-

Cool the reaction mixture to -60°C.

-

Slowly add methyl vinyl ketone to the reaction mixture while continuing to bubble acetylene through the solution at a moderate rate.

-

Maintain the reaction temperature at -55°C for 25 minutes.

-

-

Work-up and Isolation:

-

After 25 minutes, raise the temperature to -5°C over a period of 90 minutes to evaporate the ammonia.

-

Add equal amounts of diethyl ether and water to the residue.

-

Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature is kept below 15°C during the addition.

-

Allow the mixture to stand and separate into two layers.

-

Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Recover the diethyl ether by distillation.

-

The resulting product is 3-methyl-1-penten-4-yn-3-ol.

-

Reaction Pathway

Caption: Calcium-catalyzed synthesis of 3-methyl-1-penten-4-yn-3-ol.

Synthesis via Ethynylation with a Monolithium Acetylide Complex

This industrial method utilizes a pre-formed monolithium acetylide complex, often with ammonia or dimethylsulfoxide, to achieve the ethynylation of methyl vinyl ketone. This approach offers high yields and is a key step in the commercial synthesis of vitamin A.

Experimental Protocol

The following is a representative protocol for the synthesis of 3-methyl-1-penten-4-yn-3-ol using a monolithium acetylide/ammonia complex.[1]

Materials:

-

Monolithium acetylide/ammonia complex

-

Methyl-tert-butyl ether (MTBE)

-

Methyl vinyl ketone (MVK)

Procedure:

-

Reaction Setup:

-

Suspend the monolithium acetylide/ammonia complex in methyl-tert-butyl ether in a suitable reaction vessel.

-

-

Addition of Methyl Vinyl Ketone:

-

Cool the suspension to -5°C.

-

Slowly add methyl vinyl ketone to the cooled suspension.

-

-

Hydrolysis and Isolation:

-

After the reaction is complete, perform a hydrolysis step.

-

The product, 3-methyl-1-penten-4-yn-3-ol, is then isolated by distillation.

-

Reaction Pathway

Caption: Synthesis of 3-methyl-1-penten-4-yn-3-ol via lithium acetylide.

Data Summary

The following table summarizes the key quantitative data for the described synthesis methods of 3-methyl-1-penten-4-yn-3-ol.

| Synthesis Method | Key Reagents | Catalyst/Medium | Reaction Temperature | Yield |

| Calcium-Catalyzed Ethynylation | Methyl Vinyl Ketone, Acetylene | Calcium / Liquid Ammonia | -60°C to -55°C | 71% (based on methyl vinyl ketone)[1] |

| Ethynylation with Monolithium Acetylide Complex | Methyl Vinyl Ketone, Monolithium Acetylide/Ammonia Complex | Methyl-tert-butyl ether (solvent) | -5°C | 87-89%[1] |

References

An In-depth Technical Guide to 3-Methyl-1-penten-4-yn-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule incorporating both a vinyl and an ethynyl group attached to a tertiary alcohol. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor to intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and key chemical reactions, with a focus on its applications in research and development.

Chemical Structure and Identification

3-Methyl-1-penten-4-yn-3-ol, also known as ethynyl methyl vinyl carbinol, is a tertiary alcohol. The presence of both an alkene and an alkyne functional group provides multiple reaction sites for synthetic transformations.

| Identifier | Value |

| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol[1] |

| CAS Number | 3230-69-1[1][2][3] |

| Molecular Formula | C₆H₈O[1] |

| Molecular Weight | 96.13 g/mol [1][2][3] |

| SMILES | CC(O)(C=C)C#C[2] |

| InChI | 1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3[2] |

| InChIKey | VBATUBQIYXCZPA-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of 3-Methyl-1-penten-4-yn-3-ol are summarized in the table below. It is a flammable liquid and should be handled with appropriate safety precautions.

| Property | Value |

| Appearance | Colorless to light yellow to light orange clear liquid[1][4] |

| Boiling Point | 63-65 °C at 100 mmHg[2] |

| Density | 0.89 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.446[2] |

| Purity | >98.0% (GC)[1][4] |

| Flash Point | 32.2 °C (90.0 °F) - closed cup[2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-Methyl-1-penten-4-yn-3-ol.

Mass Spectrometry (GC-MS)

The mass spectrum of 3-Methyl-1-penten-4-yn-3-ol shows a top peak at m/z 81, with other significant peaks at 53 and 43.[1]

| m/z | Relative Intensity |

| 81 | 99.99 |

| 53 | 28.80 |

| 43 | Not specified |

| 69 | 18.40 |

| 51 | 13.50 |

| 28 | 30.20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are available for this compound, confirming its structure.[1] Detailed chemical shifts can be found in specialized databases.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), alkyne (C≡C), and alkene (C=C) functional groups.

Synthesis and Purification

Experimental Protocol: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

A common industrial synthesis involves the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst.[5]

Materials:

-

Liquid ammonia

-

Metal calcium

-

Acetylene gas

-

Methyl vinyl ketone

-

Diethyl ether

-

Water

-

50% aqueous acetic acid

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Add liquid ammonia to a reaction vessel and cool to below -40°C.

-

Add metal calcium to the liquid ammonia with stirring.

-

Bubble acetylene gas through the mixture to form calcium acetylide dispersed in the solvent.

-

Cool the reaction mixture to -60°C.

-

Slowly add methyl vinyl ketone while continuing to bubble acetylene through the mixture at a moderate rate.

-

Maintain the reaction temperature at -55°C for 25 minutes.

-

Increase the temperature to -5°C over 90 minutes to evaporate the ammonia.

-

To the residue, add equal amounts of diethyl ether and water.

-

Neutralize the mixture by adding a 50% aqueous solution of acetic acid, keeping the temperature below 15°C.

-

Allow the mixture to separate into two layers.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Recover the diethyl ether by distillation, and then distill the residue to obtain 3-Methyl-1-penten-4-yn-3-ol. The reported yield is 71% based on methyl vinyl ketone.[5]

References

- 1. 3-Methylpent-1-en-4-yn-3-ol | C6H8O | CID 97815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-甲基-1-戊烯-4-炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]

- 4. 3-Methyl-1-penten-4-yn-3-ol | CymitQuimica [cymitquimica.com]

- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 3-Methyl-1-penten-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel tertiary alcohol, 3-Methyl-1-penten-4-yn-3-ol. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this compound. The information presented herein is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 3-Methyl-1-penten-4-yn-3-ol, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Vinyl Protons (CH=CH₂) |

| Data not available | Data not available | Data not available | Alkynyl Proton (C≡CH) |

| Data not available | Data not available | Data not available | Hydroxyl Proton (OH) |

| Data not available | Data not available | Data not available | Methyl Protons (CH₃) |

¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| Data not available | Quaternary Carbon (C-OH) |

| Data not available | Vinyl Carbon (=CH₂) |

| Data not available | Vinyl Carbon (=CH-) |

| Data not available | Alkynyl Carbon (≡C-H) |

| Data not available | Alkynyl Carbon (-C≡) |

| Data not available | Methyl Carbon (CH₃) |

Note: Specific chemical shift values and coupling constants from experimental data were not available in the cited sources. The assignments are based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~3300 (sharp) | Medium | ≡C-H stretch (terminal alkyne) |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2980 | Medium | C-H stretch (methyl) |

| ~2100 | Weak | C≡C stretch (alkyne) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

Note: The listed wavenumbers are approximate values characteristic of the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its structure.[1] The analysis was performed using electron ionization (EI).[1]

| m/z | Relative Intensity | Proposed Fragment |

| 96 | Low | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 69 | Medium | Fragmentation pathway unclear |

| 53 | Medium | [M - CH₃ - CO]⁺ or [C₄H₅]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 28 | Medium | [C₂H₄]⁺ |

| 27 | High | [C₂H₃]⁺ |

Note: The fragmentation pattern suggests the loss of a methyl group as a primary fragmentation step, leading to the stable propargyl cation, which is consistent with the structure of a tertiary alcohol.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation: A solution of 3-Methyl-1-penten-4-yn-3-ol is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat liquid 3-Methyl-1-penten-4-yn-3-ol is placed directly onto the crystal of an ATR accessory.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is acquired.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification before ionization.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[1]

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.[1]

-

Mass Range: Scanned over a range of m/z values (e.g., 20-200 amu) to detect the molecular ion and fragment ions.

-

Detector: An electron multiplier or similar detector is used to record the ion signal.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: Workflow for the spectroscopic characterization of 3-Methyl-1-penten-4-yn-3-ol.

References

Physical properties of 3-Methyl-1-penten-4-yn-3-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-1-penten-4-yn-3-ol (CAS No: 3230-69-1), a valuable acetylenic alcohol intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and material science.

Quantitative Physicochemical Data

The physical properties of 3-Methyl-1-penten-4-yn-3-ol have been determined through various experimental procedures. A summary of the reported values for its boiling point and density is provided below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 121 °C | Atmospheric Pressure |

| 134-137 °C | (lit.)[1] | |

| 63-65 °C | at 100 mmHg[1] | |

| 63-64 °C | at 12 mmHg[1] | |

| 62 °C | at 11 mmHg[1] | |

| Density | 0.89 g/mL | at 25 °C[1] |

| 0.898 g/mL | at 25 °C[1] | |

| 0.834 g/mL | at 25 °C[1] | |

| Specific Gravity | 0.89 | at 20/20 °C[2] |

| Refractive Index | 1.446 | at 20 °C[1] |

| 1.45 | Not specified[2] |

Experimental Protocols

The data presented in this guide are based on established experimental methodologies. While specific laboratory procedures for the cited data are not exhaustively detailed in the source literature, the following outlines a general synthesis protocol and standard methods for determining the physical properties of interest.

2.1. Synthesis of 3-Methyl-1-penten-4-yn-3-ol

A common synthetic route involves the reaction of methyl vinyl ketone with an acetylide salt.[3]

Materials:

-

Methyl vinyl ketone

-

Acetylene gas

-

Metal calcium

-

Liquid ammonia

-

Diethyl ether

-

50% aqueous acetic acid solution

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction vessel is charged with liquid ammonia and cooled to below -40°C.

-

Metal calcium is added to the stirred liquid ammonia, followed by the introduction of acetylene gas to form calcium acetylide.

-

The reaction mixture is further cooled to -60°C, at which point methyl vinyl ketone is added while maintaining a moderate flow of acetylene.

-

The reaction temperature is controlled at -55°C for approximately 25 minutes.

-

The temperature is then gradually raised to -5°C over 90 minutes to evaporate the ammonia.

-

Equal volumes of diethyl ether and water are added to the residue.

-

A 50% aqueous solution of acetic acid is carefully added until the mixture is neutralized, maintaining the temperature below 15°C.

-

The resulting mixture is allowed to separate into aqueous and organic layers. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with an aqueous sodium bicarbonate solution and subsequently dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed via distillation, and the crude product is purified to yield 3-methyl-1-penten-4-yn-3-ol.

2.2. Determination of Physical Properties

-

Boiling Point: The boiling point is typically determined by distillation of the purified compound. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For measurements at reduced pressure (as cited), a vacuum distillation setup is employed, and the pressure is measured with a manometer.

-

Density: The density is measured by determining the mass of a known volume of the substance. A pycnometer is commonly used for precise measurements. The temperature is controlled using a water bath to ensure accuracy, as density is temperature-dependent.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-Methyl-1-penten-4-yn-3-ol.

Caption: Synthesis workflow for 3-Methyl-1-penten-4-yn-3-ol.

References

An In-depth Technical Guide to 3-Methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1-penten-4-yn-3-ol, a versatile bifunctional molecule with applications in organic synthesis and as a building block in medicinal chemistry. Its terminal alkyne and vinyl functionalities make it a valuable precursor for a variety of chemical transformations, including click chemistry, rearrangements, and hydrogenations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 3-Methyl-1-penten-4-yn-3-ol is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3230-69-1 | [1][2] |

| Molecular Formula | C₆H₈O | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 63-65 °C at 100 mmHg | [1] |

| Density | 0.89 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.446 | [1] |

| Flash Point | 32.2 °C (closed cup) | [1] |

| Solubility | Soluble in various organic solvents. |

Spectroscopic Data Summary

| Technique | Key Features and Observations |

| ¹H NMR | Data available, full spectrum accessible through specialized databases.[4] |

| ¹³C NMR | Data available, full spectrum accessible through specialized databases. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C≡C-H, C=C, and C-O stretching are expected. |

| Mass Spectrometry (MS) | GC-MS data available, showing characteristic fragmentation patterns.[2] |

Synthesis and Reactivity

3-Methyl-1-penten-4-yn-3-ol is a valuable synthetic intermediate due to the presence of three distinct functional groups: a hydroxyl group, a terminal alkyne, and a vinyl group.

Synthesis

The primary industrial synthesis of 3-Methyl-1-penten-4-yn-3-ol involves the ethynylation of methyl vinyl ketone. This reaction is typically carried out by reacting methyl vinyl ketone with acetylene in the presence of a strong base, such as a metal amide in liquid ammonia.[5]

Caption: Synthesis of 3-Methyl-1-penten-4-yn-3-ol.

Key Reactions

Under acidic conditions, 3-Methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[6] This reaction provides a pathway to other useful C6 building blocks.

Caption: Allylic Rearrangement Reaction.

The double and triple bonds of 3-Methyl-1-penten-4-yn-3-ol can be selectively hydrogenated using various catalysts. For example, palladium-based catalysts can be employed for the hydrogenation of the alkyne and/or alkene functionalities, leading to a range of saturated and unsaturated alcohols.

The terminal alkyne group makes 3-Methyl-1-penten-4-yn-3-ol a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][7] These triazole-containing molecules are of significant interest in drug discovery due to their favorable chemical properties and ability to mimic peptide bonds.

Experimental Protocols

Synthesis of 3-Methyl-1-penten-4-yn-3-ol

Materials:

-

Methyl vinyl ketone

-

Acetylene gas

-

Liquid ammonia

-

Sodium amide (NaNH₂)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense liquid ammonia.

-

Carefully add sodium amide to the liquid ammonia with stirring.

-

Bubble acetylene gas through the sodium amide/liquid ammonia suspension to form sodium acetylide.

-

Slowly add a solution of methyl vinyl ketone in diethyl ether to the reaction mixture at low temperature (-40 to -30 °C).

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-Methyl-1-penten-4-yn-3-ol.

Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol

Materials:

-

3-Methyl-1-penten-4-yn-3-ol

-

Sulfuric acid (catalytic amount)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve 3-Methyl-1-penten-4-yn-3-ol in an anhydrous solvent such as toluene in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture under reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The resulting mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol can be purified by column chromatography if necessary.

Applications in Drug Development

The unique structural features of 3-Methyl-1-penten-4-yn-3-ol make it a valuable building block for the synthesis of complex molecules with potential biological activity.

Role in Click Chemistry for Lead Discovery

As a terminal alkyne, 3-Methyl-1-penten-4-yn-3-ol is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is widely used in drug discovery to create libraries of compounds for high-throughput screening.[1] The resulting 1,2,3-triazole core is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a privileged scaffold in medicinal chemistry.[1][7]

Caption: CuAAC Click Chemistry Application.

Precursor for Bioactive Molecules

The versatile reactivity of 3-Methyl-1-penten-4-yn-3-ol allows for its incorporation into more complex molecular architectures. Its derivatives have the potential to be explored as inhibitors of various enzymes or as ligands for receptors, although specific examples directly citing this starting material are not prevalent in the readily available literature. The combination of a hydroxyl group for further functionalization and the reactive unsaturated moieties provides multiple handles for synthetic diversification in the development of new therapeutic agents.

Safety and Handling

3-Methyl-1-penten-4-yn-3-ol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1-penten-4-yn-3-ol | CymitQuimica [cymitquimica.com]

- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. | Semantic Scholar [semanticscholar.org]

- 4. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Environmentally Benign Click Chemistry: A Path to Biologically Active Triazoles | Semantic Scholar [semanticscholar.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3-alkyl enol mimics inhibitors of type II dehydroquinase: factors influencing their inhibition potency. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-methylpent-1-en-4-yn-3-ol: Synthesis, Properties, and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylpent-1-en-4-yn-3-ol (CAS No. 3230-69-1), a tertiary alcohol containing both alkene and alkyne functionalities. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its primary known chemical transformation—an acid-catalyzed allyl rearrangement. While this compound is a key intermediate in the industrial synthesis of Vitamin A, there is currently no documented evidence of its direct biological activity or application in drug development. This guide consolidates available data to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

3-methylpent-1-en-4-yn-3-ol is a colorless to light yellow liquid. Its core chemical and physical properties are summarized in the tables below, compiled from various chemical databases.[1][2]

Table 1: General and Physical Properties

| Property | Value |

| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol |

| CAS Number | 3230-69-1 |

| Molecular Formula | C₆H₈O |

| Molar Mass | 96.13 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 0.89 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 100 mmHg |

| Refractive Index | n20/D 1.446 |

| Flash Point | 32.2 °C (90.0 °F) - closed cup |

Table 2: Computed Properties

| Property | Value |

| InChI | InChI=1S/C6H8O/c1-4-6(3,7)5-2/h1,5,7H,2H2,3H3 |

| InChIKey | VBATUBQIYXCZPA-UHFFFAOYSA-N |

| SMILES | CC(C=C)(C#C)O |

Synthesis of 3-methylpent-1-en-4-yn-3-ol

The primary synthetic route to 3-methylpent-1-en-4-yn-3-ol involves the reaction of methyl vinyl ketone with an acetylide salt. The following protocol is based on descriptions of its synthesis as an intermediate for its rearranged isomer.

Experimental Protocol: Synthesis via Acetylide Addition

This procedure details the formation of 3-methylpent-1-en-4-yn-3-ol from the reaction of methyl vinyl ketone with calcium acetylide, generated in situ.

Materials:

-

Methyl vinyl ketone

-

Calcium metal

-

Acetylene gas

-

Liquid ammonia

-

Diethyl ether

-

50% aqueous acetic acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel equipped for low-temperature reactions, add liquid ammonia at a temperature below -40 °C.

-

To the stirred liquid ammonia, add calcium metal while simultaneously bubbling acetylene gas through the solution to form calcium acetylide.

-

Cool the reaction mixture to -60 °C.

-

Slowly add methyl vinyl ketone to the reaction mixture while maintaining a moderate flow of acetylene.

-

Control the reaction temperature at -55 °C for approximately 25 minutes.

-

Gradually raise the temperature to -5 °C over 90 minutes to evaporate the ammonia.

-

To the residue, add equal amounts of diethyl ether and water, ensuring the temperature is maintained below 15 °C.

-

Neutralize the mixture by adding a 50% aqueous solution of acetic acid.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether via distillation to yield 3-methylpent-1-en-4-yn-3-ol.

Yield:

-

A reported yield for this synthesis is approximately 71% based on the starting methyl vinyl ketone.

Below is a diagram illustrating the workflow for the synthesis of 3-methylpent-1-en-4-yn-3-ol.

Chemical Reactivity: Allyl Rearrangement

The most significant documented reaction of 3-methylpent-1-en-4-yn-3-ol is its acid-catalyzed allyl rearrangement to form a mixture of (E) and (Z)-3-methyl-2-penten-4-yn-1-ol. This isomerization is a crucial step in the industrial synthesis of Vitamin A.

Experimental Protocol: Acid-Catalyzed Allyl Rearrangement

Materials:

-

3-methylpent-1-en-4-yn-3-ol

-

Chloroform or isopropyl ether (solvent)

-

Dilute sulfuric acid (e.g., 21.5%)

Procedure:

-

Dissolve 3-methylpent-1-en-4-yn-3-ol in a suitable solvent such as chloroform or isopropyl ether.

-

Add dilute sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to approximately 55 °C for 2 hours.

-

After the reaction is complete, cool the mixture and allow the layers to separate.

-

Isolate the organic layer, which contains the rearranged product mixture of (E) and (Z)-3-methyl-2-penten-4-yn-1-ol.

The following diagram illustrates the rearrangement reaction.

Biological Activity and Drug Development Potential

A thorough review of available scientific literature and chemical databases reveals no specific studies on the biological activity, pharmacology, or toxicology of 3-methylpent-1-en-4-yn-3-ol. Its relevance in the context of biologically active molecules is indirect, through its isomer's role as a precursor in the synthesis of Vitamin A.

Professionals in drug development should note the lack of data on this compound's interaction with biological systems. Any consideration of this molecule or its derivatives for pharmaceutical applications would require foundational in vitro and in vivo studies to establish a biological and toxicological profile.

Safety and Hazards

3-methylpent-1-en-4-yn-3-ol is classified as a flammable liquid and is harmful if swallowed.[1] It is also reported to cause irritation to the eyes, respiratory system, and skin.[2] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor |

| Acute toxicity, oral | H302 | Harmful if swallowed |

Conclusion

3-methylpent-1-en-4-yn-3-ol is a well-characterized organic compound with established physicochemical properties. Its synthesis is achieved through the addition of an acetylide to methyl vinyl ketone. The primary chemical interest in this molecule lies in its facile acid-catalyzed rearrangement to an isomeric alcohol, which serves as a key building block in the industrial production of Vitamin A. For researchers and professionals in drug development, it is critical to recognize that there is no current evidence to support any direct biological activity of 3-methylpent-1-en-4-yn-3-ol. Future research could explore the potential for this molecule as a scaffold for novel compounds, but this would necessitate comprehensive biological and toxicological evaluation.

References

Molecular formula C6H8O and molecular weight of 3-Methyl-1-penten-4-yn-3-ol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 3-Methyl-1-penten-4-yn-3-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties and Data

3-Methyl-1-penten-4-yn-3-ol, a versatile acetylenic alcohol, possesses the molecular formula C6H8O and a molecular weight of 96.13 g/mol .[1] It is also known by its synonyms, Ethynyl methyl vinyl carbinol and 1-vinyl-1-ethynyl ethanol.[1] This compound is a colorless to light yellow or light orange clear liquid at room temperature.[2] Its relevance in chemical synthesis is underscored by its classification as a building block, acetylene, and a reagent in biochemical research, including its use in the preparation of derivatives of active pharmaceutical ingredients (APIs).[2]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C6H8O |

| Molecular Weight | 96.13 g/mol [1] |

| CAS Number | 3230-69-1 |

| Boiling Point | 63-65 °C at 100 mmHg |

| Density | 0.89 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.446 |

Experimental Protocols

Synthesis of 3-Methyl-1-penten-4-yn-3-ol

A common and effective method for the synthesis of 3-Methyl-1-penten-4-yn-3-ol involves the reaction of methyl vinyl ketone with an acetylide salt in liquid ammonia. The following protocol details this procedure.

Materials:

-

Liquid ammonia (NH3)

-

Calcium metal (Ca)

-

Acetylene gas (C2H2)

-

Methyl vinyl ketone (MVK)

-

Diethyl ether

-

50% aqueous solution of acetic acid

-

Aqueous solution of sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

To a reaction vessel, add liquid ammonia and cool to a temperature below -40°C.

-

While stirring, add metal calcium to the liquid ammonia. Simultaneously, bubble acetylene gas through the solution to form calcium acetylide, which will be dispersed in the liquid ammonia.

-

Cool the reaction mixture to -60°C.

-

Slowly add methyl vinyl ketone to the reaction mixture while continuing to bubble acetylene through it at a moderate rate.

-

Maintain the reaction temperature at -55°C for 25 minutes.

-

Gradually raise the temperature to -5°C over a period of 90 minutes to allow for the evaporation of the ammonia.

-

Add equal amounts of diethyl ether and water to the reaction mixture.

-

Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature is maintained below 15°C during the addition.

-

Allow the mixture to stand and separate into two layers (an aqueous layer and an organic layer).

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all the organic layers and wash with an aqueous solution of sodium bicarbonate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Recover the diethyl ether via distillation. The resulting product is iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol).[3]

Spectroscopic Characterization

The identity and purity of the synthesized 3-Methyl-1-penten-4-yn-3-ol can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

-

13C NMR: The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbons and their types (methyl, methylene, methine, quaternary).

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions for 3-Methyl-1-penten-4-yn-3-ol include:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A sharp peak around 3300 cm⁻¹ for the ≡C-H stretch of the terminal alkyne.

-

A peak around 2100 cm⁻¹ for the C≡C triple bond stretch.

-

A peak around 1645 cm⁻¹ for the C=C double bond stretch of the vinyl group.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3-Methyl-1-penten-4-yn-3-ol and its logical relationship as a synthetic building block.

Caption: Synthesis Workflow for 3-Methyl-1-penten-4-yn-3-ol.

Caption: Role of 3-Methyl-1-penten-4-yn-3-ol in Synthesis.

Applications in Research and Development

While direct pharmacological applications of 3-Methyl-1-penten-4-yn-3-ol are not extensively documented, its significance lies in its utility as a versatile synthetic intermediate. This compound is a valuable precursor for the construction of more complex molecular architectures. Notably, it undergoes an allylic rearrangement to form cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol, which are key intermediates in the industrial synthesis of Vitamin A and various carotenoids.[3] Its classification among "Biochemicals and Reagents" and "Salts and Derivatives of Active Pharmaceutical Ingredients (API)" further suggests its application in the broader landscape of medicinal chemistry and drug discovery as a foundational element for novel molecular entities.[2] The presence of multiple reactive functional groups—a tertiary alcohol, a vinyl group, and a terminal alkyne—provides chemists with a rich platform for a variety of chemical transformations.

References

Commercial Suppliers and Synthetic Applications of 3-Methyl-1-penten-4-yn-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule incorporating both a vinyl and an ethynyl group attached to a tertiary alcohol. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules such as terpenoids and vitamins. This technical guide provides an in-depth overview of the commercial availability of 3-Methyl-1-penten-4-yn-3-ol, its key chemical properties, and its application in chemical synthesis, with a focus on its role as a precursor in the industrial synthesis of Vitamin A.

Commercial Availability

A variety of chemical suppliers offer 3-Methyl-1-penten-4-yn-3-ol, typically with purities suitable for research and development purposes. The compound is also known by its synonym, Ethynyl methyl vinyl carbinol. Key identifying information includes its CAS Number: 3230-69-1, and its molecular formula: C₆H₈O, with a molecular weight of 96.13 g/mol .[1][2][3][4] Below is a summary of offerings from prominent commercial suppliers.

Table 1: Commercial Suppliers of 3-Methyl-1-penten-4-yn-3-ol

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 493023 | 98% | 5g, 25g |

| TCI Chemicals | M1312 | >98.0% (GC)[5] | 5mL, 25mL |

| Santa Cruz Biotechnology | sc-268571 | - | Contact for availability |

| US Biological Life Sciences | - | Highly Purified | 2g, 5g, 10g, 25g, 50g[6] |

| CymitQuimica | 3B-M1312 | >98.0% (GC) | 5mL[7] |

Physicochemical Properties

Understanding the physical and chemical properties of 3-Methyl-1-penten-4-yn-3-ol is crucial for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for 3-Methyl-1-penten-4-yn-3-ol

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 63-65 °C/100 mmHg | [2] |

| Density | 0.89 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.446 | [2] |

| Flash Point | 32.2 °C (90.0 °F) - closed cup | [2] |

Synthetic Applications and Experimental Protocols

The primary documented application of 3-Methyl-1-penten-4-yn-3-ol is as a key intermediate in the industrial synthesis of Vitamin A, notably in processes developed by companies like BASF.[6] The core of its utility lies in its acid-catalyzed allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[5] This rearranged product is a crucial C6 building block for the subsequent construction of the full Vitamin A carbon skeleton.

Experimental Protocol: Synthesis of 3-Methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)

This protocol describes the synthesis of the title compound from methyl vinyl ketone and acetylene, a method analogous to industrial processes.

Materials:

-

Liquid ammonia

-

Metal calcium

-

Acetylene gas

-

Methyl vinyl ketone

-

Diethyl ether

-

50% aqueous acetic acid

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, add liquid ammonia and cool to below -40°C.

-

While stirring, add metal calcium to the liquid ammonia and simultaneously bubble acetylene gas through the mixture to form calcium acetylide dispersed in the solvent.

-

Cool the reaction mixture to -60°C and add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate.

-

Control the reaction temperature at -55°C for 25 minutes.

-

Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

-

Add equal volumes of diethyl ether and water to the residue.

-

Neutralize the mixture by adding a 50% aqueous solution of acetic acid, ensuring the temperature remains below 15°C.

-

Allow the mixture to separate into aqueous and organic layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Recover the diethyl ether by distillation to yield 3-methyl-1-penten-4-yn-3-ol. The reported yield based on methyl vinyl ketone is 71%.[5]

Experimental Protocol: Acid-Catalyzed Allylic Rearrangement

This protocol details the rearrangement of 3-Methyl-1-penten-4-yn-3-ol to the key Vitamin A precursor.

Materials:

-

3-Methyl-1-penten-4-yn-3-ol (iso-C6 alcohol)

-

Chloroform or isopropyl ether (solvent)

-

Dilute sulfuric acid (21.5%)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 mL of chloroform or isopropyl ether with stirring.

-

Add 300 mL of 21.5% dilute sulfuric acid to the solution.

-

Heat the reaction mixture to 55°C and maintain for 2 hours.

-

After the reaction, cool the mixture and allow it to separate into two layers.

-

Wash the organic layer twice with an aqueous solution of sodium bicarbonate (100 mL each).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the solvent to yield an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. The reported yield is 86.6% based on the starting alcohol.[5]

Reaction Pathway and Procurement Workflow

The following diagrams illustrate the chemical transformation of 3-Methyl-1-penten-4-yn-3-ol and the logical workflow for its procurement.

Caption: A flowchart illustrating the procurement process for 3-Methyl-1-penten-4-yn-3-ol.

Caption: The reaction pathway from starting materials to a key Vitamin A precursor.

Conclusion

3-Methyl-1-penten-4-yn-3-ol is a commercially accessible and synthetically important chemical intermediate. Its primary value for researchers, particularly in fields related to drug development and natural product synthesis, lies in its ability to be transformed into other useful building blocks through straightforward chemical reactions like the acid-catalyzed allylic rearrangement. The protocols and data presented in this guide offer a comprehensive starting point for the procurement and application of this versatile compound in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. 3-Methyl-1-penten-4-yn-3-ol [webbook.nist.gov]

- 4. Process for producing vitamin A aldehyde and intermediate for producing the same | TREA [trea.com]

- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methyl-1-penten-4-yn-3-ol | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling and Use of 3-Methyl-1-penten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for 3-Methyl-1-penten-4-yn-3-ol (CAS No: 3230-69-1), a key intermediate in various chemical syntheses. This document outlines the material's physicochemical properties, associated hazards, requisite handling and storage protocols, emergency procedures, and disposal considerations. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory and research setting. All quantitative data has been summarized in structured tables, and procedural workflows are visualized using diagrams for enhanced clarity.

Chemical Identification and Properties

3-Methyl-1-penten-4-yn-3-ol is a flammable and harmful liquid, recognized by the following identifiers and properties.

| Identifier | Value | Reference |

| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol | [1] |

| CAS Number | 3230-69-1 | [1][2] |

| EC Number | 221-770-6 | [1][3] |

| Molecular Formula | C6H8O | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| InChI Key | VBATUBQIYXCZPA-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to light yellow to light orange clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Boiling Point | 63-65 °C / 100 mmHg | [3] |

| Density | 0.89 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.446 | [3] |

| Flash Point | 32.2 °C (90.0 °F) - closed cup | [3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] It is crucial to understand these hazards to ensure appropriate safety measures are implemented.

| Hazard Class | Category | Hazard Statement | Reference |

| Flammable liquids | 3 | H226: Flammable liquid and vapour | [1][2] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [1][2] |

GHS Pictograms:

-

GHS02 (Flame): Indicates a fire hazard.[2]

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin or eye irritation, or may be harmful if swallowed.[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 3-Methyl-1-penten-4-yn-3-ol.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the necessary PPE. The following are minimum requirements:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[2]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter).[3]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][6]

-

Ground and bond containers when transferring material to prevent static discharge.[2][6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from sources of ignition and direct sunlight.[2]

-

Store in a designated flammables area.[5]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[5]

Caption: Workflow for the safe handling of 3-Methyl-1-penten-4-yn-3-ol.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Ingestion | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [2][6] |

| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use sand, carbon dioxide, or powder extinguisher.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[8] Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5] Use non-sparking tools.[8]

Caption: Emergency response protocol for spills of 3-Methyl-1-penten-4-yn-3-ol.

Toxicology and Ecological Information

The toxicological properties of 3-Methyl-1-penten-4-yn-3-ol have not been fully investigated.[5] It is classified as harmful if swallowed.[2]

-

Acute Toxicity: Oral, mouse: LD50 = 525 mg/kg (for the related compound 3-Methyl-1-pentyn-3-ol, CAS 77-75-8).[5]

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65 (for the related compound 3-Methyl-1-pentyn-3-ol, CAS 77-75-8).[5]

-

Ecological Information: No specific data is available. Do not empty into drains or the environment.[8]

Disposal Considerations

Waste from this product must be handled as hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant.[6][7]

-

Follow all local, regional, and national regulations for hazardous waste disposal.[8]

-

Contaminated packaging should be treated as the product itself.[2]

References

- 1. 3-Methylpent-1-en-4-yn-3-ol | C6H8O | CID 97815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1 [sigmaaldrich.com]

- 4. 3-Methyl-1-penten-4-yn-3-ol | CymitQuimica [cymitquimica.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | TCI AMERICA [tcichemicals.com]

- 7. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: 3-Methyl-1-penten-4-yn-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-penten-4-yn-3-ol is a valuable C6 building block in organic synthesis, primarily utilized for its propensity to undergo allylic rearrangement to form the isomeric 3-methyl-2-penten-4-yn-1-ols. These rearranged products, particularly the (Z)-isomer, are key intermediates in the industrial synthesis of Vitamin A and various carotenoids. This document provides detailed application notes and experimental protocols for the synthesis and principal transformation of 3-methyl-1-penten-4-yn-3-ol, supported by quantitative data and reaction schemes.

Introduction

3-Methyl-1-penten-4-yn-3-ol, an acetylenic alcohol, possesses both a vinyl and an ethynyl group attached to a tertiary alcohol.[1][2] This unique combination of functional groups allows for a range of chemical transformations, the most significant of which is the acid-catalyzed allylic rearrangement. This rearrangement, also known as the Meyer-Schuster rearrangement, yields α,β-unsaturated aldehydes or ketones. In the case of 3-methyl-1-penten-4-yn-3-ol, it leads to the formation of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] The (Z)-isomer is a crucial precursor in the synthesis of larger isoprenoid structures.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 3-methyl-1-penten-4-yn-3-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol [6] |

| Appearance | Colorless to light yellow clear liquid[6] |

| Boiling Point | 63-65 °C at 100 mmHg |

| Density | 0.89 g/mL at 25 °C |

| Refractive Index | n20/D 1.446 |

| CAS Number | 3230-69-1[6] |

Applications in Organic Synthesis

The primary application of 3-methyl-1-penten-4-yn-3-ol is as a precursor for the synthesis of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol via allylic rearrangement.

Allylic Rearrangement

The sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol produces a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3] The (Z)-isomer is the desired product for subsequent steps in vitamin A synthesis.[3]

Recent studies have explored the use of acidic ionic liquids as catalysts to improve the selectivity for the (Z)-isomer and to facilitate catalyst recycling.[3]

Experimental Protocols

Synthesis of 3-Methyl-1-penten-4-yn-3-ol

This protocol describes the synthesis of 3-methyl-1-penten-4-yn-3-ol from methyl vinyl ketone and acetylene in the presence of a metal catalyst.[3]

Materials:

-

Liquid ammonia

-

Metal calcium

-

Acetylene gas

-

Methyl vinyl ketone

-

Diethyl ether

-

50% aqueous solution of acetic acid

-

Aqueous solution of sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Add liquid ammonia to a reaction vessel and cool to below -40°C.

-

Add metal calcium while simultaneously bubbling acetylene gas through the stirred liquid ammonia to form calcium acetylide.

-

Cool the reaction mixture to -60°C and add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate.

-

Control the reaction temperature at -55°C for 25 minutes.

-

Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

-

Add equal amounts of diethyl ether and water, followed by the addition of a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.

-

Distill the solvent to recover the product. The yield of 3-methyl-1-penten-4-yn-3-ol is approximately 71% based on methyl vinyl ketone.[3]

Allylic Rearrangement to (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol

This protocol details the sulfuric acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol.[3]

Materials:

-

3-Methyl-1-penten-4-yn-3-ol

-

Chloroform or isopropyl ether

-

Dilute sulfuric acid (21.5%)

-

Aqueous solution of sodium bicarbonate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of chloroform or isopropyl ether with stirring.

-

Add 300 mL of dilute sulfuric acid (21.5%) to the solution.

-

Heat the reaction at 55°C for 2 hours.

-

Cool the reaction mixture and allow the layers to separate.

-

Wash the organic layer twice with an aqueous solution of sodium bicarbonate (100 mL each).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Distill the solvent to obtain the product mixture. The yield of the C6 alcohol is 86.6% based on the starting iso-C6 alcohol, with the content of the (Z)-isomer being 85.1%.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis and allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol under different catalytic systems.

| Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z):(E) Ratio | Reference |

| Synthesis of 3-Methyl-1-penten-4-yn-3-ol | Ca/NH₃ | Diethyl Ether | -60 to -5 | 2.5 | 71 | - | [3] |

| Allylic Rearrangement | H₂SO₄ (21.5%) | Chloroform | 55 | 2 | 86.6 | 85.1:14.9 | [3] |

| Allylic Rearrangement | [HNMP]HSO₄ | - | 55 | 6 | - | 88:12 | [3] |

| Allylic Rearrangement | NBu₄ReO₄/p-TsOH | Dichloromethane | 0 | 20 | 46 | 4:1 | [5] |

| Allylic Rearrangement | MoO₂(acac)₂/DBSO | Toluene | 100 | - | 17 | - | [5] |

Other Potential Applications

While the primary use of 3-methyl-1-penten-4-yn-3-ol is its rearrangement, its bifunctional nature suggests potential for other synthetic transformations.

-

Reaction with Metal Carbenes: It has been reported to react with ruthenium vinyl carbene to form a ten-membered η2-olefin coordinated ruthenacycle.[1][7]

-

Hydrogenation: The efficiency of various palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol has been evaluated under continuous-flow liquid-phase conditions.[1][7]

Detailed experimental protocols for these applications are not as readily available in the literature as for the allylic rearrangement.

Logical Workflow

The following diagram illustrates the typical synthetic workflow involving 3-methyl-1-penten-4-yn-3-ol.

Conclusion

3-Methyl-1-penten-4-yn-3-ol is a key intermediate whose value lies predominantly in its efficient conversion to (Z)-3-methyl-2-penten-4-yn-1-ol. The provided protocols for its synthesis and rearrangement offer robust methods for accessing this important precursor for vitamin A and carotenoid synthesis. While other applications exist, they are less explored. The development of more selective and sustainable catalytic systems for the allylic rearrangement continues to be an area of active research.

References

- 1. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1 [sigmaaldrich.com]

- 2. Reversible allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to 3-methyl-2-penten-4-yn-1-ol. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Methyl-1-penten-4-yn-3-ol | CymitQuimica [cymitquimica.com]

- 7. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1 [sigmaaldrich.com]

Application Notes: 3-Methyl-1-penten-4-yn-3-ol as a Versatile C6-Building Block in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-methyl-1-penten-4-yn-3-ol as a strategic precursor in the total synthesis of complex molecules, particularly natural products. Its unique combination of a tertiary alcohol, a vinyl group, and a terminal alkyne within a compact six-carbon frame allows for a diverse range of synthetic transformations, making it a valuable tool in the construction of intricate molecular architectures.

Introduction

3-Methyl-1-penten-4-yn-3-ol is a functionalized acetylenic alcohol that serves as a key intermediate in various synthetic pathways.[1] Its inherent reactivity, stemming from the vinyl and ethynyl groups, allows for its participation in a variety of coupling reactions, cyclizations, and rearrangements. The tertiary hydroxyl group can act as a directing group or be eliminated to introduce further unsaturation, enhancing its synthetic versatility.

This document outlines the synthesis of 3-methyl-1-penten-4-yn-3-ol and details its application in the total synthesis of notable natural products, including the industrially significant Vitamin A and the monoterpene cosmene. Detailed experimental protocols for key transformations are provided to facilitate the practical application of this precursor in research and development.

Synthesis of the Precursor: 3-Methyl-1-penten-4-yn-3-ol

The most common and efficient synthesis of 3-methyl-1-penten-4-yn-3-ol involves the ethynylation of methyl vinyl ketone. This reaction is typically carried out using an acetylide anion, often generated from acetylene and a strong base.

Experimental Protocol: Synthesis of 3-Methyl-1-penten-4-yn-3-ol from Methyl Vinyl Ketone

This protocol is adapted from the established industrial synthesis of Vitamin A intermediates.[2]

Materials:

-

Methyl vinyl ketone

-

Acetylene gas

-

Sodium amide (NaNH₂) or a Grignard reagent (e.g., ethynylmagnesium bromide)

-

Anhydrous liquid ammonia (if using NaNH₂)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Generation of the Acetylide Anion: In a flame-dried, three-necked flask equipped with a dry ice condenser, gas inlet, and mechanical stirrer, add anhydrous liquid ammonia. Carefully add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide will be observed.

-

Ethynylation Reaction: To the freshly prepared sodium acetylide suspension at -33 °C (the boiling point of liquid ammonia), add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise.

-

Reaction Quench: After the addition is complete, stir the reaction mixture for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Allow the liquid ammonia to evaporate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to afford 3-methyl-1-penten-4-yn-3-ol.

Application in Total Synthesis

Total Synthesis of Vitamin A

3-Methyl-1-penten-4-yn-3-ol is a crucial C6 building block in one of the major industrial syntheses of Vitamin A acetate, developed by Hoffmann-La Roche.[2] The synthetic strategy involves the coupling of two key fragments, a C14 aldehyde and a C6 unit derived from our precursor.

Synthetic Pathway Overview:

The synthesis begins with the acid-catalyzed rearrangement of 3-methyl-1-penten-4-yn-3-ol to form a mixture of (E/Z)-3-methyl-2-penten-4-yn-1-ol. The desired (Z)-isomer is isolated and then coupled with a C14-aldehyde to construct the full C20 carbon skeleton of Vitamin A.

Figure 1: Simplified workflow for the synthesis of Vitamin A utilizing a C6 precursor.

Quantitative Data for Key Steps:

| Step | Reactants | Product | Yield | Reference |

| Ethynylation of Methyl Vinyl Ketone | Methyl vinyl ketone, Acetylide anion | 3-Methyl-1-penten-4-yn-3-ol | ~40% | [1] |

| Rearrangement | 3-Methyl-1-penten-4-yn-3-ol, Acid catalyst | (E/Z)-3-Methyl-2-penten-4-yn-1-ol | - | [2] |

| Coupling | (Z)-3-Methyl-2-penten-4-yn-1-ol Grignard, β-C14 Aldehyde | C20 Diol Intermediate | - | [2] |

Note: Industrial yields are often proprietary and may vary.

Experimental Protocol: Acid-Catalyzed Rearrangement of 3-Methyl-1-penten-4-yn-3-ol

This protocol describes the Meyer-Schuster rearrangement, a key transformation in the Vitamin A synthesis.

Materials:

-

3-Methyl-1-penten-4-yn-3-ol

-

Sulfuric acid (dilute)

-

Anhydrous solvent (e.g., toluene)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-methyl-1-penten-4-yn-3-ol in the chosen anhydrous solvent.

-

Add a catalytic amount of dilute sulfuric acid to the solution.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The resulting mixture of (E/Z)-3-methyl-2-penten-4-yn-1-ol can be separated by fractional distillation.

Total Synthesis of Cosmene

Cosmene is a monoterpene natural product found in the essential oils of various plants. Its synthesis by Nayler and Whiting in 1955 provides an early example of the utility of 3-methyl-1-penten-4-yn-3-ol in natural product synthesis.

Synthetic Pathway Overview:

The synthesis involves the conversion of 3-methyl-1-penten-4-yn-3-ol into a key dieneyne intermediate, which is then elaborated to form the final tetraene structure of cosmene.

Figure 2: Retrosynthetic analysis of cosmene from the C6 precursor.

Quantitative Data for Key Steps:

| Step | Reactants | Product | Yield | Reference |

| Synthesis of Cosmene | 3-Methyl-1-penten-4-yn-3-ol derived intermediates | Cosmene | - | [3] |

Experimental Protocol: Key Steps in Cosmene Synthesis (Conceptual)

The original detailed protocol from Nayler and Whiting's 1955 paper is not readily accessible. However, a plausible modern adaptation of the key transformations is presented below.

Conversion to a Dieneyne Intermediate (Illustrative):

-

Protection of the Hydroxyl Group: The tertiary alcohol of 3-methyl-1-penten-4-yn-3-ol would likely be protected, for example, as a silyl ether, to prevent unwanted side reactions in subsequent steps.

-

Coupling Reaction: The protected precursor could then undergo a Sonogashira or similar cross-coupling reaction to introduce the remaining carbon framework.

-

Deprotection and Elimination: Removal of the protecting group followed by dehydration of the tertiary alcohol would generate the conjugated dieneyne system.

Final Reduction to Cosmene:

The dieneyne intermediate would then be subjected to a partial reduction of the triple bond to a double bond. This could be achieved using a Lindlar catalyst or other stereoselective reducing agents to afford the final all-trans isomer of cosmene.

Conclusion